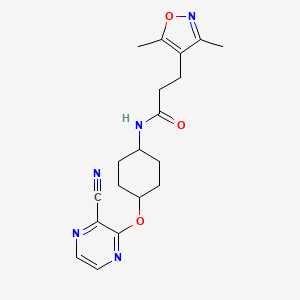

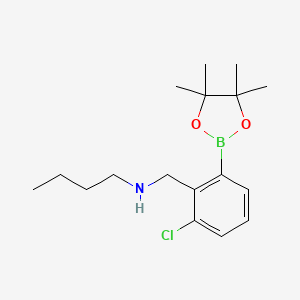

2-(N-Butylaminomethyl)-3-chlorophenylboronic acid, pinacol ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Phenylboronic acid and its pinacol esters are highly valuable building blocks in organic synthesis . They are often used in the Suzuki–Miyaura reaction, a method for forming carbon-carbon bonds . These compounds are also used in the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Synthesis Analysis

Protodeboronation of alkyl boronic esters is a known process . This process involves the removal of a boron group from the ester, often using a radical approach. This can be paired with a Matteson–CH2– homologation, a protocol that allows for formal anti-Markovnikov alkene hydromethylation .Molecular Structure Analysis

The molecular structure of phenylboronic acid pinacol ester is represented by the linear formula C12H17BO2 .Chemical Reactions Analysis

Phenylboronic pinacol esters are susceptible to hydrolysis . The rate of this reaction is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis

Phenylboronic acid has high solubility in ether and ketones, moderate in chloroform, and very low in hydrocarbon . Pinacol ester shows better solubility than the parent acid in all tested solvents .Scientific Research Applications

Hydrolysis Studies

This compound is used in studies related to hydrolysis. The kinetics of hydrolysis is dependent on the substituents in the aromatic ring. The pH also strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .

Solubility Research

The solubilities of this compound in various organic solvents such as chloroform, 3-pentanone, acetone, dipropyl ether, and methylcyclohexane have been determined experimentally . This information is crucial for selecting the appropriate solvent for a particular reaction or for purifying the products by crystallization.

Drug Design and Delivery

Boronic acids and their esters, including this compound, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Suzuki–Miyaura Cross-Coupling Reaction

This compound can be used in the Suzuki–Miyaura cross-coupling reaction , which is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. This reaction is known for its mild and functional group tolerant reaction conditions.

Molecular Receptors of Sugars

Boronic acids and their derivatives, including this compound, are used in the construction of molecular sugar receptors . These receptors have applications in various fields, including biosensing and drug delivery.

Covalent Organic Frameworks

This compound can be used in the synthesis of covalent organic frameworks . These frameworks have potential applications in gas storage, catalysis, and optoelectronics.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]butan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BClNO2/c1-6-7-11-20-12-13-14(9-8-10-15(13)19)18-21-16(2,3)17(4,5)22-18/h8-10,20H,6-7,11-12H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAHFATXUFOJBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CNCCCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)butan-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~4~-(3-chloro-4-methylphenyl)-N~6~,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2859346.png)

methanamine](/img/structure/B2859356.png)

![ethyl 2-(2-(benzo[d]oxazol-2-ylthio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2859358.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-naphthamide](/img/structure/B2859366.png)